molecular formula C₂¹³C₆H₈O₃ B1147701 Methyl Paraben-13C6 (in Acetone) CAS No. 1581694-95-2

Methyl Paraben-13C6 (in Acetone)

Cat. No. B1147701
M. Wt: 158.1
InChI Key:
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Patent
US04749729

Procedure details

p-Hydroxybenzoic acid (50 g, 0.36 mole), absolute methanol (200 ml), and concentrated sulfuric acid (6 ml) were heated at reflux for 3 hrs. The solution was cooled and poured into water (1000 ml). The precipitate was filtered and dried; mp 122°-5°. Yield: 45 g (82%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[CH3:11]O.S(=O)(=O)(O)O>O>[CH3:11][O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([OH:1])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Name
Quantity
6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
1000 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hrs
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
COC(C1=CC=C(C=C1)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04749729

Procedure details

p-Hydroxybenzoic acid (50 g, 0.36 mole), absolute methanol (200 ml), and concentrated sulfuric acid (6 ml) were heated at reflux for 3 hrs. The solution was cooled and poured into water (1000 ml). The precipitate was filtered and dried; mp 122°-5°. Yield: 45 g (82%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[CH3:11]O.S(=O)(=O)(O)O>O>[CH3:11][O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([OH:1])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Name
Quantity
6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
1000 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hrs
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
COC(C1=CC=C(C=C1)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04749729

Procedure details

p-Hydroxybenzoic acid (50 g, 0.36 mole), absolute methanol (200 ml), and concentrated sulfuric acid (6 ml) were heated at reflux for 3 hrs. The solution was cooled and poured into water (1000 ml). The precipitate was filtered and dried; mp 122°-5°. Yield: 45 g (82%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[CH3:11]O.S(=O)(=O)(O)O>O>[CH3:11][O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([OH:1])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Name
Quantity
6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
1000 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hrs
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
COC(C1=CC=C(C=C1)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.